3-((2-Cyclohexylethoxy)methyl)pyrrolidine
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Overview
Description
3-((2-Cyclohexylethoxy)methyl)pyrrolidine is an organic compound with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol . This compound features a pyrrolidine ring substituted with a 2-cyclohexylethoxy methyl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Cyclohexylethoxy)methyl)pyrrolidine typically involves the reaction of pyrrolidine with 2-cyclohexylethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((2-Cyclohexylethoxy)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of N-alkylated pyrrolidine derivatives.
Scientific Research Applications
3-((2-Cyclohexylethoxy)methyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-((2-Cyclohexylethoxy)methyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Cyclohexylethoxy)methyl)pyrrolidine
- 3-((2-Cyclohexylethoxy)methyl)piperidine
- N-((2-Cyclohexylethoxy)methyl)pyrrolidine
Uniqueness
3-((2-Cyclohexylethoxy)methyl)pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
954220-61-2 |
---|---|
Molecular Formula |
C13H25NO |
Molecular Weight |
211.34 g/mol |
IUPAC Name |
3-(2-cyclohexylethoxymethyl)pyrrolidine |
InChI |
InChI=1S/C13H25NO/c1-2-4-12(5-3-1)7-9-15-11-13-6-8-14-10-13/h12-14H,1-11H2 |
InChI Key |
IFUPGADAIXSPOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCOCC2CCNC2 |
Origin of Product |
United States |
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